7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one
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Overview
Description
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-4-one core, which is a common scaffold in many biologically active molecules, and is further modified with hydroxy, morpholinylmethyl, naphthalenyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one scaffold.
Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Morpholinylmethyl Group: This step involves the alkylation of the chromen-4-one core with a morpholinylmethyl halide under basic conditions.
Addition of the Naphthalenyl Group: The naphthalenyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to a chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinylmethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various degradation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Morpholinylmethyl halides, naphthalenyl alkylating agents.
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromen-4-one core would yield a chromanol.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxy and morpholinylmethyl groups can form hydrogen bonds or electrostatic interactions with target proteins, while the naphthalenyl and trifluoromethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one
- 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Uniqueness
Compared to similar compounds, 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the naphthalenyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)24-21(17-7-3-5-15-4-1-2-6-16(15)17)22(31)18-8-9-20(30)19(23(18)33-24)14-29-10-12-32-13-11-29/h1-9,30H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSBNHAMXXMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC5=CC=CC=C54)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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